Technical Documentation Center
(4-Amino-2-bromophenyl)methanol Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Protocol for protecting amino group in 4-amino-2-bromobenzyl alcohol
Protocol for protecting amino group in 4-amino-2-bromobenzyl alcohol
Application Note: Chemoselective N-Boc Protection of 4-Amino-2-Bromobenzyl Alcohol
Executive Summary
This guide details the protocol for the chemoselective protection of the amino group in 4-amino-2-bromobenzyl alcohol using a tert-butyloxycarbonyl (Boc) group.[1] The primary challenge in this transformation is distinguishing between the nucleophilic aniline nitrogen and the primary benzyl alcohol oxygen.
While both functional groups can react with electrophiles, the amino group is inherently more nucleophilic.[2] However, the presence of the electron-withdrawing bromine atom at the meta position (relative to the amine) slightly deactivates the aniline. This protocol utilizes a phase-transfer or solvent-assisted strategy to ensure exclusive N-Boc protection while leaving the hydroxyl group free for subsequent manipulations (e.g., oxidation to aldehyde or conversion to a leaving group).
Key Advantages of this Protocol:
-
Chemoselectivity: >95% selectivity for N- over O-protection.
-
Orthogonality: The Boc group is stable to basic conditions used in Suzuki-Miyaura couplings (common for aryl bromides) but easily removed with acid.
-
Scalability: Avoids chromatographic purification in many cases.[3]
Strategic Analysis & Protecting Group Selection
Before initiating the experiment, it is critical to understand why Boc is the superior choice for this specific scaffold compared to other common amine protecting groups.
| Protecting Group | Reagent | Removal Conditions | Suitability for 4-Amino-2-Bromobenzyl Alcohol |
| Boc (Recommended) | Acid (TFA or HCl) | High. Stable to base; preserves the Ar-Br bond. | |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Low. Hydrogenolysis will cause debromination (Ar-Br | |
| Fmoc | Fmoc-Cl | Piperidine (Base) | Medium. Good if acid sensitivity is a concern, but unstable during basic Suzuki couplings. |
| Acetamide | Strong Acid/Base | Low. Harsh removal conditions may damage the benzyl alcohol. |
Decision Matrix (DOT Visualization)
Figure 1: Decision logic for selecting the Boc group, highlighting the risk of dehalogenation associated with Cbz.
Detailed Experimental Protocol
Method A: The "Gold Standard" (Biphasic THF/Water)
This method uses mild base (
Reagents:
-
Substrate: 4-Amino-2-bromobenzyl alcohol (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 – 1.2 equiv) -
Base: Sodium Bicarbonate (
) (2.0 equiv) -
Solvent: THF / Water (1:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-bromobenzyl alcohol (10 mmol) in THF (25 mL).
-
Base Addition: Add a solution of
(20 mmol) in Water (25 mL). The mixture will be biphasic. -
Reagent Addition: Cool the mixture to 0°C (ice bath). Add
(11-12 mmol) dropwise (dissolved in a minimal amount of THF if solid).-
Expert Note: Although anilines are less reactive, starting at 0°C minimizes the kinetic risk of O-reaction.
-
-
Reaction: Remove the ice bath and allow the reaction to stir vigorously at Room Temperature (20-25°C) .
-
Duration: Typically 4–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Checkpoint: Look for the disappearance of the starting material (
202/204) and appearance of the product ( 302/304).
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Separate phases.
-
Wash the organic layer with 5% Citric Acid (2 x 30 mL). Crucial Step: Acidic wash removes unreacted aniline.
-
Wash with Brine (30 mL), dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough (>95%).
-
If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography (0
30% EtOAc in Hexanes).
-
Method B: Accelerated "Green" Protocol (Methanol)
If Method A is sluggish (due to the electron-withdrawing Br), use Methanol. Methanol acts as a hydrogen-bond donor, stabilizing the transition state for amine attack on the Boc-anhydride.
-
Conditions: Substrate (1 equiv),
(1.1 equiv) in MeOH (0.5 M). No base required.[4] -
Temperature: 40°C or Reflux.
-
Note: Methanol will eventually react with
to form methyl tert-butyl carbonate, but the reaction with aniline is kinetically favored.
Process Workflow & Troubleshooting
Figure 2: Operational workflow including loop for sluggish reactions.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Aniline deactivated by ortho-Br. | Switch solvent to MeOH (Method B) or heat THF mixture to 50°C. |
| O-Boc Formation (Side Product) | Base too strong or DMAP used. | NEVER use DMAP for this chemoselective reaction. Ensure base is weak ( |
| Starting Material Persists | Add another 0.5 equiv of |
Analytical Validation (Self-Validating System)
To confirm the structure and ensure the alcohol is not protected:
-
1H NMR (DMSO-d6):
-
NH Signal: Look for a singlet around
9.0–9.5 ppm (carbamate NH). The original broad singlet ( ~5.0 ppm) will disappear. -
OH Signal: Verify the triplet (or broad singlet) for the benzyl alcohol
is still present around 5.2 ppm. If O-Boc formed, this signal disappears and the protons shift downfield. -
t-Butyl: Strong singlet at
1.5 ppm (9H).
-
-
IR Spectroscopy:
-
Carbonyl: Strong band at ~1690–1700
(Carbamate C=O). -
Hydroxyl: Broad band at ~3300–3400
must remain.
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for chemoselectivity of Boc vs. Hydroxyl).
-
Vilaivan, T. "A simple and efficient protocol for the N-Boc protection of amines using methanol as solvent." Tetrahedron Letters, 2006 , 47(38), 6739-6742. Link
-
Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 2000 , 65(20), 6368-6380. Link (Demonstrates DMAP promotes O-acylation; supports the "No DMAP" rule).
-
WuXi Biology. "Alcohol Speed up Boc Protection of Primary Amines." Magical Power of Quantum Mechanics. Link (Mechanistic insight into Method B).
Sources
Technical Notes & Optimization
Optimization of solvent systems for (4-Amino-2-bromophenyl)methanol recrystallization
Optimization of solvent systems for (4-Amino-2-bromophenyl)methanol recrystallization
Executive Summary & Chemical Profile
(4-Amino-2-bromophenyl)methanol presents a unique purification challenge due to its dual functionality: a polar, H-bond donating amino-alcohol motif and a lipophilic bromine substituent. Successful recrystallization requires a solvent system that balances the high lattice energy driven by hydrogen bonding against the lipophilicity of the aryl halide.
This guide addresses the three most common failure modes reported by process chemists:
-
Oiling Out: Liquid-liquid phase separation prior to crystallization.
-
Oxidative Discoloration: Degradation of the aniline moiety during hot dissolution.
-
Poor Recovery: Excessive solubility in the mother liquor due to improper anti-solvent ratios.
Solvent System Selection Strategy
Visual Workflow: The Polarity-Solubility Decision Matrix
The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on your crude material's behavior.
Figure 1: Decision matrix for selecting solvent systems based on initial solubility and phase behavior.
Technical FAQ & Troubleshooting
Q1: Why does the compound "oil out" instead of crystallizing?
Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This is common in (4-Amino-2-bromophenyl)methanol due to impurities depressing the melting point below the boiling point of the solvent.
The Fix:
-
Temperature Control: Do not heat the solution to reflux if the crude purity is <90%. Dissolve at 50-60°C.
-
Solvent Switch: Switch from a high-boiling solvent (e.g., Toluene) to a lower-boiling system (e.g., EtOAc) to widen the metastable zone.
-
Seeding: You must seed the solution at the cloud point. If no seed is available, scratch the glass interface vigorously to induce nucleation before the oil phase forms.
Q2: My crystals are turning brown/grey during heating. How do I prevent this?
Diagnosis: The primary aniline group is susceptible to oxidation, forming diazo-tars or quinone-imine species, especially in the presence of heat and oxygen.
The Fix:
-
Degassing: Sparge all solvents with Nitrogen (N2) or Argon for 15 minutes prior to use.
-
Additive: Add 0.1% w/w Sodium Metabisulfite (if using aqueous systems) or perform the recrystallization in the presence of activated charcoal (5% w/w), filtering hot over Celite before cooling.
Q3: Which solvent system offers the best impurity rejection?
Analysis:
-
Ethyl Acetate/Heptane (or Hexanes): Best for rejecting non-polar impurities (over-brominated byproducts).
-
IPA/Water: Best for rejecting polar, inorganic salts or very polar oxidation byproducts.
Optimized Experimental Protocols
The following protocols are designed for 10g scale but are linearly scalable.
Protocol A: The Standard Binary System (EtOAc / n-Heptane)
Recommended for general purity enhancement (>98% target).
-
Dissolution: Charge 10g of crude (4-Amino-2-bromophenyl)methanol into a flask. Add Ethyl Acetate (EtOAc) slowly at 60°C until fully dissolved (approx. 3-5 vol, 30-50 mL).
-
Note: If the solution is dark, add 0.5g Activated Carbon, stir for 10 min, and filter hot.
-
-
Cloud Point: While maintaining 60°C, dropwise add n-Heptane until a persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add just enough EtOAc (approx. 1-2 mL) to clear the solution.
-
Nucleation: Remove from heat. Allow to cool to 45°C. Add seed crystals (0.1% wt).
-
Crystallization: Cool slowly to Room Temperature (RT) over 2 hours. Then cool to 0-5°C in an ice bath for 1 hour.
-
Isolation: Filter the white/off-white needles. Wash with cold 1:3 EtOAc:Heptane.
Protocol B: The "Green" System (Isopropyl Alcohol / Water)
Recommended if the crude contains inorganic salts or if avoiding chlorinated/hydrocarbon solvents is required.
-
Dissolution: Dissolve crude in Isopropyl Alcohol (IPA) at 70°C (approx. 3 vol).
-
Antisolvent: Slowly add Water (pre-heated to 60°C) until the ratio is roughly 1:1 IPA:Water.
-
Cooling: Cool to RT with strong agitation.
-
Warning: Water addition increases polarity significantly; rapid cooling here may trap impurities. Cool at a rate of 10°C/hour.
-
Comparative Data: Solvent System Performance
| Solvent System | Yield (%) | Purity Improvement | Crystal Habit | Notes |
| EtOAc / Heptane | 85-90% | High (+3-5%) | Needles | Best balance of yield/purity. |
| IPA / Water | 75-80% | Moderate (+2-3%) | Plates/Aggregates | Good for salt removal; slower drying. |
| Toluene | 60-70% | High (+5%) | Prisms | Low recovery; requires high T (oxidation risk). |
| DCM / Hexane | 80% | Low (+1-2%) | Fine Powder | Fast evaporation; poor habit for filtration. |
Mechanism of Action
The purification logic relies on the Temperature-Dependent Solubility Differential .
-
Lattice Energy: The -NH2 and -OH groups create a crystal lattice stabilized by intermolecular hydrogen bonds.
-
Solvation: Polar aprotic or protic solvents (EtOAc, IPA) disrupt these H-bonds at high temperatures.
-
Rejection: As temperature drops (or antisolvent is added), the solvent-solute interactions weaken. The molecule prefers to re-form the highly ordered crystal lattice, excluding impurities (isomers or oxidation products) which do not fit the specific geometric packing of the 4-amino-2-bromo substitution pattern.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline and benzyl alcohol purification techniques).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and "oiling out" troubleshooting).
-
PubChem. (n.d.). Compound Summary for CID 11234479 (4-Amino-2-bromobenzyl alcohol). National Library of Medicine. (Source for physicochemical properties).
Technical Support Center: Steric Hindrance in 2-Substituted Anilines
Technical Support Center: Steric Hindrance in 2-Substituted Anilines
Status: Online Operator: Senior Application Scientist Ticket Scope: Optimization of N-functionalization for ortho-substituted anilines.
System Overview
Welcome to the Reaction Optimization Support Center. You are likely here because a standard protocol (SN2 alkylation or standard amide coupling) failed on a 2-substituted aniline scaffold (e.g., 2-methyl, 2-isopropyl, 2-halo anilines).
The Core Problem: 2-substituted anilines suffer from A(1,3)-strain in the transition state. The ortho-substituent creates a "gatekeeper" effect, twisting the nitrogen lone pair out of conjugation or physically blocking the trajectory of incoming electrophiles. This guide provides troubleshooting for the three most common reaction classes: C-N Cross-Coupling , Amide Coupling , and Reductive Amination .
Ticket #001: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) fails
User Report: "I am trying to couple 2-isopropylaniline with an aryl bromide. Using Pd(OAc)2 and BINAP gives <5% yield. The starting material remains unreacted."
Diagnostic & Solution
Standard phosphines like BINAP or dppf often fail with ortho-substituted anilines because they form crowded bis-ligated complexes (
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
These ligands promote the formation of a monoligated
Ligand Selection Matrix
Use the table below to select the correct ligand based on your specific steric profile.
| Substrate Constraint | Recommended Ligand | Catalyst Gen. | Mechanistic Rationale |
| Moderate Sterics (e.g., 2-methyl, 2-fluoro) | XPhos or DavePhos | G3 or G4 | Provides balance between oxidative addition and reductive elimination rates. |
| High Sterics (e.g., 2-isopropyl, 2-CF3) | RuPhos | G3 or G4 | The i-Pr groups on the ligand prevent |
| Extreme Sterics (e.g., 2,6-disubstituted) | BrettPhos | G3 or G4 | Highly electron-rich and bulky; specifically designed to facilitate reductive elimination in crowded systems. |
| Base Sensitivity (Functional group tolerance) | BrettPhos | G3 | Allows use of weaker bases (e.g., |
Validated Protocol: Coupling of 2-Isopropylaniline
Objective: Cross-coupling 2-isopropylaniline with 4-bromotoluene.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Pd-RuPhos-G4 Precatalyst (1.0 mol%)
-
4-Bromotoluene (1.0 equiv)
-
2-Isopropylaniline (1.2 equiv)
-
NaOtBu (1.4 equiv)
-
-
Solvent: Add anhydrous THF or Toluene (0.2 M concentration).
-
Activation: Seal the vial. Heat to 80 °C for 2-4 hours.
-
Workup: Filter through a pad of silica/Celite, eluting with EtOAc. Concentrate and purify.
Technical Note: Do not use Pd(dba)2 + Ligand if a G3/G4 precatalyst is available. Precatalysts ensure a strictly 1:1 Pd:Ligand ratio, crucial for preventing the formation of inactive Pd-clusters in hindered systems [1].
Ticket #002: Amide Coupling (Acylation) Stalled
User Report: "My HATU/DIEA coupling with 2-chloroaniline and a carboxylic acid yields only 30% product after 24 hours. I see activated ester, but the amine won't attack."
Diagnostic & Solution
Standard coupling reagents (HATU, EDC) generate an active ester. For sterically hindered anilines, the rate of nucleophilic attack on this ester is slower than the rate of hydrolysis or rearrangement.
The Fix: Increase the electrophilicity of the carbonyl carbon. Switch from "Active Esters" to Acid Chlorides or Mixed Anhydrides .
Troubleshooting Workflow
-
Step A (Temperature): If using HATU, heat to 60-80 °C. Steric hindrance is often an activation energy barrier issue.
-
Step B (Reagent Switch): If HATU fails, convert the acid to an Acid Chloride using Ghosez's Reagent or Oxalyl Chloride.
-
Step C (Catalysis): Add DMAP (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by poor nucleophiles.
Validated Protocol: Difficult Amidation via Acid Chloride
Objective: Acylation of 2-tert-butylaniline.
-
Acid Activation: Dissolve carboxylic acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir 1 hr until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in DCM or Pyridine.
-
Addition: Add 2-tert-butylaniline (1.0 equiv).
-
Base: If using DCM, add 2,6-Lutidine (1.5 equiv) instead of TEA.
-
Why? 2,6-Lutidine is sterically hindered and will not attack the acid chloride to form side products, but is strong enough to scavenge protons.
-
-
Conditions: Microwave irradiation at 100 °C for 30 mins if room temperature reaction is slow.
Ticket #003: Reductive Amination (Imine Formation) Fails
User Report: "I'm trying to alkylate 2-fluoroaniline with acetophenone using STAB (Sodium Triacetoxyborohydride). No reaction."
Diagnostic & Solution
Reductive amination is a two-step process: (1) Imine formation, (2) Reduction. With 2-substituted anilines, Step 1 is the bottleneck . The equilibrium favors the ketone + amine, not the imine (steric crowding). STAB reduces imines, not ketones, so if no imine forms, no product forms.
The Fix: Use a Lewis Acid Dehydrating Agent to force imine formation before adding the reducing agent.
Validated Protocol: Ti(OiPr)4 Mediated Amination
Objective: Reductive amination of 2-substituted aniline with a hindered ketone.
-
Imine Formation:
-
Combine Aniline (1.0 equiv) and Ketone (1.0 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)4, 1.2 - 1.5 equiv).
-
Caution: Do not add solvent yet.
-
Stir at 60-80 °C for 4-12 hours. The Ti(IV) acts as both a Lewis acid and a water scavenger, driving the equilibrium [2].
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (1 M).
-
Add NaBH4 (Sodium Borohydride) (1.5 equiv) carefully (exothermic).
-
Note: NaBH4 is preferred here over STAB because the Ti-complex is robust.
-
-
Quench:
-
Quench with 1N NaOH or Rochelle's salt solution. A white precipitate (TiO2) will form. Filter and extract.
-
Visual Troubleshooting Guide
The following logic tree outlines the decision-making process for functionalizing hindered anilines.
Caption: Decision matrix for selecting reagents based on reaction type and steric severity.
References & Further Reading
-
Pd-Precatalyst Utility: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). The Use of 2-Aminobiphenyl-Based Precatalysts in Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Ti(OiPr)4 Methodology: Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1-5.
-
Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Amide Coupling Overview: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
Reference Data & Comparative Studies
No content available
Safety & Regulatory Compliance
Operational Guide: Disposal Procedures for (4-Amino-2-bromophenyl)methanol
Operational Guide: Disposal Procedures for (4-Amino-2-bromophenyl)methanol
Executive Summary & Immediate Action
(4-Amino-2-bromophenyl)methanol (CAS: 119347-62-9) is a bifunctional intermediate often used in medicinal chemistry (e.g., kinase inhibitor synthesis). Its dual nature—containing both a basic aniline moiety and a reactive benzyl alcohol group, anchored by a halogen—dictates its disposal pathway.
Core Directive: This substance must be classified as Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvents, as the bromine content requires specific incineration protocols (flue gas scrubbing) to prevent the release of corrosive hydrogen bromide (HBr) and potential brominated dioxins.
Chemical Profile & Risk Assessment
To ensure safety, we must understand the "why" behind the protocol. This compound presents a specific set of chemical incompatibilities that dictate segregation.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Specification | Operational Implication |
| Functional Groups | Aryl Bromide, Primary Amine, Primary Alcohol | Requires segregation into Halogenated waste streams. |
| Acidity/Basicity | Weak Base (Aniline derivative) | Incompatible with strong acids (exothermic salt formation) and acid chlorides. |
| Reactivity | Susceptible to oxidation | CRITICAL: Do not mix with strong oxidizers (e.g., Nitric acid, Permanganates) in waste containers; risk of fire/explosion. |
| Physical State | Solid (Powder/Crystal) | Dust explosion hazard if aerosolized during transfer. |
| Toxicity Class | Irritant / Potential Sensitizer | Double-containment required to prevent surface contamination. |
The Mechanism of Hazard
The presence of the amino group (-NH2) makes this compound electron-rich, while the benzyl alcohol (-CH2OH) is prone to oxidation.
-
Incompatibility Logic: If mixed with strong oxidizing agents in a waste drum, the benzyl alcohol group can oxidize exothermically to the aldehyde or acid. Simultaneously, the amine can undergo oxidation. This synergistic reactivity can lead to thermal runaway in closed waste containers.
-
Disposal Logic: The bromine atom defines the destruction method. Standard incineration without scrubbing releases acid gases. Therefore, it must go to a facility equipped for halogenated waste.
Waste Segregation Workflow
The following decision tree illustrates the logic for segregating (4-Amino-2-bromophenyl)methanol from other laboratory waste streams to ensure regulatory compliance and safety.
Figure 1: Segregation logic flow ensuring all forms of the substance eventually reach the Halogenated Waste stream.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired inventory, weighing boat residues, or spill cleanup solids.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a powder hood if handling >1g to prevent inhalation.
-
Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top glass jar. Do not use metal containers as the amine may corrode them over time if moisture is present.
-
Secondary Containment: Place the primary container into a secondary clear bag. Seal with tape.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "(4-Amino-2-bromophenyl)methanol"
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Storage: Place in the "Solid Hazardous Waste" drum. Ensure this drum is not designated for oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Use this for mother liquors or rotovap traps.
-
pH Check: Before adding to a central waste carboy, check the pH of the solution.
-
If Acidic (pH < 4): The amine will exist as a salt. This is stable.
-
If Basic (pH > 10): Ensure the receiving carboy does not contain diazonium salts or active esters, which could react with the free amine.
-
-
Solvent Compatibility:
-
Even if dissolved in Methanol (non-halogenated), the presence of the Aryl Bromide mandates that the entire solution be treated as Halogenated Waste .
-
-
Transfer: Pour into the carboy designated "Halogenated Organic Solvents."
-
Log Entry: Record the approximate mass of the brominated compound on the waste log. This is crucial for the disposal facility to calculate incineration temperatures.
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate containment is required to prevent migration.
-
Isolate: Alert nearby personnel. Delineate the area.
-
PPE Upgrade: If the spill is >10g or creates dust, wear an N95 or P100 respirator to prevent inhalation of the brominated aniline dust.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a waste bag.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or polypropylene pads).
-
Do not use sawdust (combustible) or clay-based kitty litter if strong acids are also present in the spill.
-
-
Decontamination: Wipe the surface with a mild detergent followed by water. Place all cleanup materials into the Solid Hazardous Waste stream (Protocol A).
Regulatory & Compliance Context
This procedure complies with general EPA Resource Conservation and Recovery Act (RCRA) standards.
-
Waste Characterization: While (4-Amino-2-bromophenyl)methanol is not typically listed on the EPA "P" or "U" lists specifically by CAS, it falls under Characteristic Waste due to toxicity and halogen content.
-
Generator Responsibility: The waste generator is legally responsible for accurate characterization. Declaring this as "Non-Halogenated" to save disposal costs is a violation of federal compliance and poses significant safety risks at the incineration plant.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.
-
PubChem. (2023). Compound Summary: (4-Amino-2-bromophenyl)methanol. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
